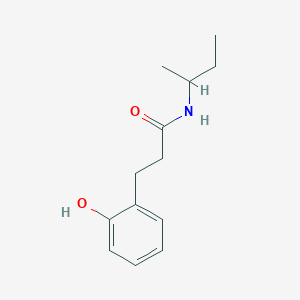

n-(Sec-butyl)-3-(2-hydroxyphenyl)propanamide

CAS No.:

Cat. No.: VC19952820

Molecular Formula: C13H19NO2

Molecular Weight: 221.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H19NO2 |

|---|---|

| Molecular Weight | 221.29 g/mol |

| IUPAC Name | N-butan-2-yl-3-(2-hydroxyphenyl)propanamide |

| Standard InChI | InChI=1S/C13H19NO2/c1-3-10(2)14-13(16)9-8-11-6-4-5-7-12(11)15/h4-7,10,15H,3,8-9H2,1-2H3,(H,14,16) |

| Standard InChI Key | BNJBRDNALPVPKW-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C)NC(=O)CCC1=CC=CC=C1O |

Introduction

n-(Sec-butyl)-3-(2-hydroxyphenyl)propanamide is an organic compound classified as a secondary amide due to the presence of a sec-butyl group. It features a hydroxyphenyl moiety, which is significant for its potential biological activity. This compound is of interest in medicinal chemistry and organic synthesis due to its structural complexity and functional groups.

Synthesis Methods

The synthesis of n-(Sec-butyl)-3-(2-hydroxyphenyl)propanamide can be achieved through several methods, typically involving the reaction of sec-butyl amine with 2-hydroxybenzoyl chloride or other synthetic routes involving phenolic compounds. Reaction conditions often require maintaining low temperatures to control the reaction rate and minimize by-products. Purification can be done through recrystallization or chromatography depending on the scale of synthesis.

Chemical Reactions and Stability

This compound can participate in various chemical reactions, including hydrolysis under acidic or basic conditions. The stability of the amide bond generally allows for mild reaction conditions, but care must be taken to avoid excessive heat or strong acids that could lead to degradation.

Potential Applications and Biological Activity

Compounds with similar structures to n-(Sec-butyl)-3-(2-hydroxyphenyl)propanamide have shown varying degrees of biological activity, suggesting that modifications in substituents can significantly influence their pharmacological profiles. While specific biological activities of this compound are not detailed in the available literature, its structural features make it a candidate for further investigation in medicinal chemistry.

Comparison with Other Compounds

Other compounds, such as those discussed in studies on anticancer agents and anti-inflammatory compounds, have shown promising biological activities through modifications of their chemical structures . For instance, compounds like 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoates have demonstrated antiproliferative and apoptotic activities against certain cancer cell lines . Similarly, compounds with anti-inflammatory properties, such as N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide, have been identified as potential 5-lipoxygenase inhibitors .

Table 2: Comparison with Other Biologically Active Compounds

| Compound | Biological Activity | IC50 Values |

|---|---|---|

| 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoates | Antiproliferative and apoptotic | 0.69–11 μM |

| N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | Anti-inflammatory (5-LOX inhibition) | 243.23 nM |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume